1-Amino-2-(4-fluorophenyl)propan-2-ol is an organic compound characterized by its amino group and a fluorinated phenyl ring. Its molecular formula is , and it has a molecular weight of approximately 171.20 g/mol. The structure features a propanol backbone with an amino group at the first position and a para-fluorophenyl group at the second position, which contributes to its unique chemical properties. This compound may participate in various
The synthesis of 1-Amino-2-(4-fluorophenyl)propan-2-ol can be approached through various methods:
1-Amino-2-(4-fluorophenyl)propan-2-ol has potential applications in various fields:
Interaction studies involving 1-Amino-2-(4-fluorophenyl)propan-2-ol focus on its ability to bind with biological targets such as enzymes or receptors. The unique structural features facilitate specific interactions that could lead to physiological effects. These studies are crucial for understanding the compound's potential therapeutic applications and mechanisms of action .
Several compounds share structural similarities with 1-Amino-2-(4-fluorophenyl)propan-2-ol. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-Amino-2-(2,4-dichloro-5-fluorophenyl)propan-2-ol | C9H10Cl2FNO | Contains dichloro substituents affecting reactivity |
| 3-Amino-3-(4-fluorophenyl)propan-1-ol | C9H12FNO | Different position of amino group influences properties |
| (S)-2-Amino-2-(4-fluorophenyl)ethanol | C9H12FNO | Similar fluorinated structure but different backbone |
The uniqueness of 1-Amino-2-(4-fluorophenyl)propan-2-ol lies in its specific arrangement of functional groups, particularly the placement of the amino group and the para-fluorophenyl ring. This configuration influences both its chemical reactivity and potential biological activity, making it distinct from other similar compounds .